2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic Acid
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Overview
Description
2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic Acid is a chemical compound with the molecular formula C12H13ClO3 and a molecular weight of 240.68 g/mol . This compound is known for its unique structure, which includes a cyclopropylmethoxy group attached to a phenyl ring, making it a valuable asset in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic Acid typically involves the reaction of 3-chloro-4-(cyclopropylmethoxy)benzaldehyde with a suitable acetic acid derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic Acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), Sulfuric acid (H2SO4), Halogens (Cl2, Br2)
Major Products
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Alkanes
Substitution: Nitro derivatives, Amino derivatives, Halogenated compounds
Scientific Research Applications
2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic Acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic Acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes and biological responses . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic Acid: A plant hormone with similar structural features and biological activities.
Phenylacetic Acid: A simple aromatic carboxylic acid with various industrial and pharmaceutical applications.
Uniqueness
2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic Acid is unique due to its cyclopropylmethoxy group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c13-10-5-9(6-12(14)15)3-4-11(10)16-7-8-1-2-8/h3-5,8H,1-2,6-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCDXHYQCJPTTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)CC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388840 |
Source
|
Record name | Benzeneacetic acid, 3-chloro-4-(cyclopropylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57017-96-6 |
Source
|
Record name | Benzeneacetic acid, 3-chloro-4-(cyclopropylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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